Enhanced Activity Against Penicillin-Resistant Streptococcus pneumoniae: Cephalosporins vs Penicillin
In vitro susceptibility testing of 68 S. pneumoniae strains (24 penicillin-resistant, 23 intermediate, 21 susceptible) demonstrated that third-generation cephalosporins cefotaxime and ceftriaxone exhibited 4- to 8-fold superior activity against penicillin-resistant isolates compared to penicillin itself [1]. On the basis of MIC90 values, cefotaxime and ceftriaxone were 8-fold and 4-fold more active than penicillin, respectively, against the penicillin-resistant cohort.
| Evidence Dimension | MIC90 (mg/L) against penicillin-resistant S. pneumoniae |
|---|---|
| Target Compound Data | Cefotaxime MIC90: 2 mg/L; Ceftriaxone MIC90: 4 mg/L |
| Comparator Or Baseline | Penicillin MIC90: 16 mg/L |
| Quantified Difference | Cefotaxime: 8-fold lower MIC90; Ceftriaxone: 4-fold lower MIC90 |
| Conditions | Muller-Hinton blood agar, 68 clinical isolates, MIC determination by broth microdilution |
Why This Matters
This 4- to 8-fold potency advantage translates directly to higher probability of target attainment in infections caused by penicillin-resistant pneumococci, a critical differentiator for empiric therapy selection in community-acquired pneumonia where penicillin resistance prevalence exceeds 20%.
- [1] Kikuchi K, et al. In vitro susceptibility of Streptococcus pneumoniae strains to nine beta-lactam antibiotics and the killing kinetics of cephalosporins alone and in combination with vancomycin or gentamicin. Microb Drug Resist. 1996;2(4):421-8. doi:10.1089/mdr.1996.2.421. View Source
